molecular formula C31H32N2O13S B167902 Xylenol orange CAS No. 1611-35-4

Xylenol orange

Cat. No. B167902
CAS RN: 1611-35-4
M. Wt: 672.7 g/mol
InChI Key: ORZHVTYKPFFVMG-UHFFFAOYSA-N
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Description

Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint .


Synthesis Analysis

The synthesis of this compound involves a mixture of Cresol Red, iminodiacetic acid, anhydrous sodium acetate, and acetic acid kept at 55°C. Aqueous 37% formaldehyde is added to this mixture. The mixture is kept at 55°C under stirring for 2.5 hours, then cooled in an ice bath and left overnight at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C31H32N2O13S, and its molecular weight is 672.66 g/mol .


Chemical Reactions Analysis

This compound is used as an indicator in metal titrations. It forms a complex with some metal ions like Co2+. As EDTA is added to this solution, the EDTA complexes the free Co2+. Just before the equivalence point, the free Co2+ is used up and the EDTA starts to remove cobalt ion from the indicator .


Physical And Chemical Properties Analysis

This compound is a dark-brown powder. It has an absorbance peak at 583 nm . It is a fluorochrome acid dye with complexing and chelating properties that make it useful as an indicator in the spectrophotometric detection and assay of metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .

Scientific Research Applications

1. Oxidative Decolorization Studies

Xylenol orange has been explored for its role in the oxidative decolorization process, particularly with hydrogen peroxide in micellar mediums. This involves the kinetics of its reaction with hydrogen peroxide, significantly catalyzed by trace amounts of Co(II) ions. This study is relevant due to this compound's use in industrial applications like textile dyeing, where environmental concerns arise due to its potential as a carcinogen. The detailed kinetic studies help in understanding the mechanism and thermodynamics of its decolorization process (Khan & Bhutto, 2010).

2. Role in Fricke-Gel Dosimetry

This compound's interaction with Fe3+ ions is crucial in Fricke-gel dosimeters for radiation dose determination. This research highlights the complexation between this compound (XO) and Fe3+, proposing a new calibration method for better sensitivity in dose measurement. This application is significant in the field of radiotherapy and radiation physics (Liosi et al., 2017).

3. Adsorption and Removal from Solutions

Studies have been conducted on the adsorption of this compound using various materials, such as nano ZnO particles and cyclodextrin-grafted carboxymethyl cellulose. These investigations focus on the kinetics, thermodynamics, and isotherm studies of this compound removal from aqueous solutions, which is essential for environmental remediation and wastewater treatment (Priyadarshini et al., 2017); (Xiong & Shao, 2011).

4. Dye-Sensitized Solar Cells

This compound has been tested in dye-sensitized solar cells, demonstrating potential in renewable energy applications. This research explores its effectiveness in converting solar energy into electrical energy, emphasizing its absorption and energy efficiency characteristics (Matsubara et al., 2005).

5. Spectrophotometric Determination

This compound is a reagent for spectrophotometric determination in various chemical analyses. Its use in detecting niobium, nickel, and cobalt in solutions exemplifies its versatility in analytical chemistry. These studies contribute to methods for trace metal detection, essential in environmental monitoring and industrial quality control (Gojmerac Ivšić et al., 2009); (Fukushima & Aikawa, 2019); (Wen-xiang, 2008).

6. Optical and Mechanical Property Enhancement

Research into this compound's impact on the optical and mechanical properties of materials like ADP crystals and KDP crystals for photonic applications has been conducted. This includes studies on its effect on photoluminescence, thermal stability, and piezoelectric charge coefficient, which are critical in the development of advanced materials (Goel et al., 2017); (Arumugam et al., 2019).

Mechanism of Action

Target of Action

Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . Its primary targets are metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury . These metal ions play crucial roles in various biological processes, and their concentrations need to be accurately measured for proper functioning.

Mode of Action

This compound interacts with its targets (metal ions) through complexation. When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint . This color change is due to the formation of complexes between this compound and the metal ions, indicating the completion of the titration process.

Biochemical Pathways

For instance, in the presence of hydrogen peroxide, this compound reacts with ferrous ions to form ferric ions while generating hydroxy radicals . These radicals can then react with this compound to form a this compound-hydroxy radical, which subsequently oxidizes ferrous ions to ferric ions .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the color change it undergoes during metal titrations. This change from red to yellow indicates the completion of the titration process and allows for the accurate measurement of metal ion concentrations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound is known to decompose at temperatures around 210°C . Additionally, its color change during metal titrations is pH-dependent . Therefore, maintaining optimal environmental conditions is crucial for the effective action of this compound.

Safety and Hazards

Xylenol Orange should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There are some aspects that should be studied in more detail in the future and would allow better use and interpretation of these assays, such as: the different ROS measured by each assay, the clinical value of the different spectrophotometric assays to evaluate ROS in serum .

Biochemical Analysis

Biochemical Properties

Xylenol orange plays a significant role in biochemical reactions, particularly in the detection and measurement of hydroperoxides. It forms a complex with ferric ions, which can be measured spectrophotometrically . This reagent interacts with various enzymes and proteins, including lipoxygenases, which catalyze the dioxygenation of polyunsaturated fatty acids . The interaction between this compound and ferric ions is crucial for its function as an indicator in these assays .

Cellular Effects

This compound influences cellular processes by participating in the detection of reactive oxygen species (ROS) and hydroperoxides. It is used in assays to measure oxidative stress in cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in these assays helps to quantify the levels of ROS and hydroperoxides, providing insights into cellular oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form complexes with ferric ions. This interaction is the basis for its use in detecting hydroperoxides and ROS. The binding of this compound to ferric ions results in a color change that can be measured spectrophotometrically . This mechanism is essential for its application in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can affect its performance in assays. It is known to be stable under standard conditions, but its effectiveness can diminish over time if not stored properly . Long-term studies have shown that this compound can maintain its functionality for several weeks when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and effective in detecting hydroperoxides and ROS. At high doses, it can exhibit toxic effects, including oxidative damage to tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and the detection of hydroperoxides. It interacts with enzymes such as lipoxygenases, which catalyze the formation of fatty acid hydroperoxides . These interactions are vital for its role in biochemical assays that measure oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with ferric ions and other biomolecules. It is known to accumulate in areas with high levels of ROS and hydroperoxides, facilitating its role in detecting oxidative stress . The distribution of this compound within cells is influenced by its binding to ferric ions and other transporters .

Subcellular Localization

This compound localizes to specific subcellular compartments where it can effectively interact with ferric ions and detect hydroperoxides. Its localization is influenced by targeting signals and post-translational modifications that direct it to areas of high oxidative activity . This subcellular localization is crucial for its function in biochemical assays and the detection of oxidative stress .

properties

IUPAC Name

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHVTYKPFFVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061819
Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1611-35-4
Record name Xylenol Orange
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Record name Xylenol orange
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Record name Xylenol orange
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-
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Record name Xylenol orange
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Record name XYLENOL ORANGE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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